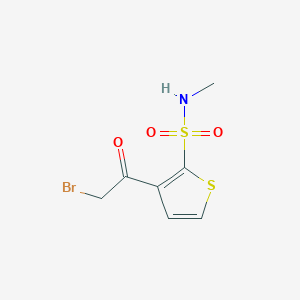

n-Methyl-3-bromoacetyl-2-thiophenesulfonamide

Description

Properties

CAS No. |

138891-02-8 |

|---|---|

Molecular Formula |

C7H8BrNO3S2 |

Molecular Weight |

298.2 g/mol |

IUPAC Name |

3-(2-bromoacetyl)-N-methylthiophene-2-sulfonamide |

InChI |

InChI=1S/C7H8BrNO3S2/c1-9-14(11,12)7-5(2-3-13-7)6(10)4-8/h2-3,9H,4H2,1H3 |

InChI Key |

VUGWOVVGJNBFMK-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CS1)C(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-Methyl-3-bromoacetyl-2-thiophenesulfonamide

Overview

The synthesis of this compound generally involves multi-step procedures starting from thiophene derivatives, incorporating sulfonamide formation, acetylation, and bromination steps. Key challenges include controlling regioselectivity, maintaining sulfonamide integrity, and achieving high purity.

Stepwise Synthetic Route

Starting Material Preparation

- The synthesis often begins with 2-thiophenesulfonamide or its derivatives.

- Sulfonamide formation is achieved by reacting thiophene sulfonyl chlorides with methylamine or other amines to yield N-methyl-2-thiophenesulfonamide.

Introduction of the Bromoacetyl Group

- The 3-position of the thiophene ring is acetylated, typically using bromoacetyl bromide or via bromination of the acetyl group.

- A representative procedure involves dissolving the sulfonamide precursor in an aprotic solvent such as tetrahydrofuran (THF), cooling the solution, and adding bromoacetyl bromide slowly to control the reaction rate and avoid side reactions.

Bromination

- Bromination of the acetyl group to form the bromoacetyl moiety can be performed using pyridinium bromide perbromide in ethyl acetate with sulfuric acid as a catalyst.

- This method offers mild conditions and good selectivity for the 3-position on the thiophene ring.

Enantioselective Reduction and Catalytic Methods

- An advanced method involves the enantioselective reduction of 3-(bromoacetyl)-2-thiophenesulfonamide using (+)-B-chlorodiisopinocampheylborane [(+)-DIP-Chloride™], a chiral reducing agent.

- This catalytic reaction proceeds at approximately 30°C with high enantiomeric purity and shorter reaction times compared to stoichiometric reductions.

- The catalyst precursor can be recovered and reused, enhancing the cost-efficiency of the process.

Representative Synthesis Procedure (Adapted from Patent Literature)

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| A | N-Methyl-2-thiophenesulfonamide + Bromoacetyl bromide in THF, 0°C | Acylation to introduce bromoacetyl group | High regioselectivity |

| B | Bromination with pyridinium bromide perbromide, ethyl acetate, H2SO4 | Formation of 3-bromoacetyl derivative | Mild conditions, good selectivity |

| C | Enantioselective reduction with (+)-B-chlorodiisopinocampheylborane, 30°C | Catalytic reduction to chiral intermediate | High enantiomeric purity, catalyst recovery possible |

Analysis of Preparation Methods

Advantages of Catalytic Enantioselective Reduction

- Catalytic vs Stoichiometric : The use of a catalytic chiral reducing agent reduces reagent consumption and waste.

- Reaction Conditions : Mild temperatures (~30°C) and shorter reaction times improve throughput.

- Cost Efficiency : Catalyst recovery and reuse lower overall process costs.

- Enantiomeric Purity : High selectivity is crucial for pharmaceutical applications where stereochemistry affects biological activity.

Challenges and Considerations

- Handling of Bromine-Containing Reagents : Bromoacetyl bromide and brominating agents require careful handling due to their reactivity and toxicity.

- Solvent Selection : Aprotic solvents like THF are preferred to maintain reaction control and solubility.

- Purification : Chromatographic techniques (silica gel chromatography) are commonly employed to isolate pure product, though scale-up may require crystallization methods.

Data Table Summarizing Key Synthetic Parameters

| Parameter | Method 1: Traditional Acylation | Method 2: Bromination with Pyridinium Bromide Perbromide | Method 3: Enantioselective Reduction with (+)-DIP-Chloride™ |

|---|---|---|---|

| Starting Material | N-Methyl-2-thiophenesulfonamide | 3-Acetyl-2-thiophenesulfonamide | 3-(Bromoacetyl)-2-thiophenesulfonamide |

| Reagents | Bromoacetyl bromide | Pyridinium bromide perbromide, H2SO4 | (+)-B-chlorodiisopinocampheylborane |

| Solvent | THF | Ethyl acetate | THF |

| Temperature | 0°C to room temp | Ambient | ~30°C |

| Reaction Time | 1-2 hours | 1-2 hours | < 2 hours |

| Yield | Moderate to high | High | High with enantiomeric excess |

| Purification | Chromatography | Chromatography | Chromatography, crystallization |

| Advantages | Simple, straightforward | Mild, selective bromination | Catalytic, enantioselective, cost-effective |

| Disadvantages | Stoichiometric reagent use | Requires handling of strong acids | Requires chiral catalyst |

Research Findings and Literature Support

- The catalytic enantioselective reduction method is documented to provide this compound with high enantiomeric purity and lower cost compared to traditional stoichiometric reductions.

- Bromination using pyridinium bromide perbromide in ethyl acetate with sulfuric acid allows selective introduction of the bromoacetyl group under mild conditions, minimizing side reactions.

- The sulfonamide intermediate can be efficiently prepared and converted into the target compound with good yields and purity, as demonstrated in multiple patent disclosures.

Chemical Reactions Analysis

n-Methyl-3-bromoacetyl-2-thiophenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the oxidation state of the sulfur atom or other functional groups.

Condensation Reactions: The sulfonamide group can participate in condensation reactions with other compounds, forming new bonds and potentially leading to the formation of larger molecules.

Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "n-Methyl-3-bromoacetyl-2-thiophenesulfonamide":

Thiophene Sulfonamides as Carbonic Anhydrase Inhibitors

- Lowering Intraocular Pressure: Thiophene sulfonamides are useful in lowering and controlling intraocular pressure . Pharmaceutical compositions containing these compounds can help manage this condition .

- Glaucoma Treatment: These sulfonamides can be used in the treatment of glaucoma, a disease characterized by progressive loss of visual field due to irreversible damage to the optic nerve . Primary open-angle glaucoma (POAG) is associated with increased intraocular pressure (IOP) . Elevated IOP, even without visual field loss, may indicate early-stage POAG .

- Drug Delivery: The compounds can be incorporated into ophthalmic formulations (solutions or suspensions) for delivery to the eye. Formulations may include ophthalmologically acceptable preservatives, surfactants, viscosity enhancers, penetration enhancers, buffers, sodium chloride, and water .

- Specific Compounds Mentioned:

- R-(+) isomers of 3,4-dihydro-4-ethylamino-2-methyl-2H-thieno[3,2-a]-1,2-thiazine-6-sulfonamide 1,1-dioxide

- 3,4-dihydro-4-ethylamino-2-(2-methoxy)ethyl-2H-thieno[3,2-a]-1,2-thiazine-6-sulfonamide 1,1-dioxide

- 3,4-dihydro-4-propylamino-2-(2-methoxy)ethyl-2H-thieno[3,2-a]-1,2-thiazine-6-sulfonamide 1,1-dioxide

- Related Patents: U.S. Pat. Nos. 4,797,413, 4,847,289 and 4,731,368 disclose topically dosed thiophene sulfonamides that lower IOP by inhibiting carbonic anhydrase .

Additional Information on Sulfonamides

Mechanism of Action

The mechanism of action of n-Methyl-3-bromoacetyl-2-thiophenesulfonamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The exact pathways involved can vary depending on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Key Observations:

Electrophilic Reactivity: The bromoacetyl group in both this compound and 3-(2-bromoacetyl)-5-chlorothiophene-2-sulfonamide facilitates covalent bonding with nucleophilic residues (e.g., cysteine thiols), a property exploited in irreversible enzyme inhibitors . In contrast, N-(3-bromophenyl)-2-thiophenesulfonamide lacks this electrophilic moiety, relying on non-covalent interactions.

The N-methyl group in the primary compound may reduce hydrogen-bonding capacity but improve metabolic stability by blocking oxidation sites. The bromophenyl group in N-(3-bromophenyl)-2-thiophenesulfonamide introduces steric hindrance, which could limit binding to shallow enzyme pockets but improve selectivity for hydrophobic targets .

Biological Activity

n-Methyl-3-bromoacetyl-2-thiophenesulfonamide, also referred to as 3-(2-bromoacetyl)thiophene-2-sulfonamide, is a compound notable for its unique structural features, which include a thiophene ring and functional groups such as bromoacetyl and sulfonamide. This article explores the biological activity of this compound, focusing on its potential as an inhibitor of carbonic anhydrase and its implications in medicinal chemistry.

The compound has a molecular formula of C₉H₈BrN₃O₃S and a molecular weight of approximately 284.15 g/mol. Key physical properties include:

- Density: 1.862 g/cm³

- Boiling Point: 454.1°C at 760 mmHg

These properties suggest that this compound is stable under elevated temperatures, making it suitable for various synthetic applications.

Carbonic Anhydrase Inhibition

Research indicates that this compound acts as an inhibitor of carbonic anhydrase (CA), an enzyme critical for maintaining acid-base balance and fluid regulation in biological systems. Inhibitors of CA have therapeutic applications in conditions like glaucoma due to their ability to lower intraocular pressure (IOP) .

Table 1: Comparison of Carbonic Anhydrase Inhibition Potency

| Compound Name | Inhibition Potency (IC50) | Target Isoform |

|---|---|---|

| This compound | Subnanomolar range | hCA II, hCA IX, hCA XII |

| 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides | 683 - 4250 nM | hCA I |

| Thiophene bis-sulfonamides | Effective in IOP reduction | Various isoforms |

The selectivity of this compound towards specific isoforms like hCA II and tumor-associated isoforms (hCA IX and XII) enhances its therapeutic potential while minimizing side effects associated with broader receptor interactions .

The mechanism by which this compound inhibits carbonic anhydrase involves binding to the active site of the enzyme, thereby obstructing its catalytic function. The presence of the bromoacetyl group likely facilitates nucleophilic attack by the enzyme's active site residues, leading to effective inhibition .

Case Studies

- Ocular Pressure Regulation : Clinical studies on compounds structurally similar to this compound have shown significant reductions in IOP, making them candidates for glaucoma treatment. The ability to inhibit carbonic anhydrase effectively correlates with reduced aqueous humor production .

- Cardiovascular Applications : The interaction with angiotensin II type 2 receptors suggests potential applications in cardiovascular health, particularly in managing hypertension. This selectivity could lead to innovative therapies that target cardiovascular diseases with fewer side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.